2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C18H18ClNO5. It is used primarily in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves multiple steps, starting with the preparation of the quinoline core. The reaction conditions typically include the use of chlorinating agents and methoxylating reagents to introduce the chloro and methoxy groups, respectively. The vinyl group is then added through a vinylation reaction using appropriate vinylating agents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, altering its chemical properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methoxyquinoline: Lacks the vinyl and diethoxycarbonyl groups.
7-Methoxy-3-vinylquinoline: Does not have the chloro and diethoxycarbonyl groups.
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Missing the methoxy group.
Uniqueness
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
1031928-69-4 |
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Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO5/c1-4-24-17(21)14(18(22)25-5-2)9-12-8-11-6-7-13(23-3)10-15(11)20-16(12)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
GDMBFCYLNOYJKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)OC)Cl)C(=O)OCC |
Origin of Product |
United States |
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